3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid
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Overview
Description
3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is a biochemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid typically involves the reaction of 4-oxo-4-phenylbutanoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Biological Activity
3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a compound with significant biological implications, has garnered attention in various fields of research, including pharmacology and biochemistry. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an amino acid backbone modified with a ketone group and a phenylbutanoyl moiety. The molecular formula is C12H13NO3, and its IUPAC name is this compound.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered biochemical profiles in organisms.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways critical for various physiological functions.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Studies have demonstrated that the compound can reduce inflammation markers in vitro and in vivo. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.
3. Neuroprotective Properties
Preliminary studies suggest that this compound may offer neuroprotection by reducing neuronal cell death in models of neurodegeneration. This potential makes it a candidate for further research in the treatment of diseases like Alzheimer's and Parkinson's.
Table 1: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antioxidant | Reduces oxidative stress | |
Anti-inflammatory | Lowers inflammation markers | |
Neuroprotective | Protects neuronal cells |
Case Study 1: Antioxidant Efficacy
A study conducted on rat models demonstrated that administration of this compound resulted in a significant decrease in malondialdehyde levels, a marker of oxidative stress. The results indicated an increase in endogenous antioxidant enzyme activities.
Case Study 2: Inflammation Reduction
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in inflammatory disease management.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Findings indicate that the compound exhibits favorable absorption characteristics, making it suitable for oral administration.
Properties
IUPAC Name |
3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11(10-4-2-1-3-5-10)6-7-12(16)14-9-8-13(17)18/h1-5H,6-9H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWVDNBRCWUIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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